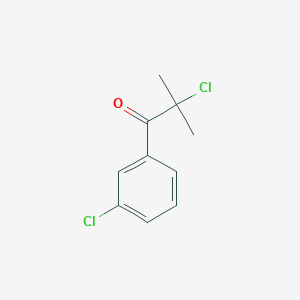
2-Chloro-1-(3-chlorophenyl)-2-methylpropan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-PROPANONE, 2-CHLORO-1-(3-CHLOROPHENYL)-2-METHYL- is a chemical compound with the molecular formula C10H10Cl2O. It is a derivative of propiophenone, characterized by the presence of chlorine atoms on both the propanone and phenyl groups. This compound is of interest in various fields of scientific research due to its unique chemical properties.
Méthodes De Préparation
The synthesis of 1-PROPANONE, 2-CHLORO-1-(3-CHLOROPHENYL)-2-METHYL- typically involves the chlorination of 1-phenyl-2-propanone. The reaction conditions often include the use of chlorine gas or other chlorinating agents under controlled temperature and pressure to ensure selective chlorination. Industrial production methods may involve large-scale chlorination processes with optimized reaction conditions to maximize yield and purity .
Analyse Des Réactions Chimiques
1-PROPANONE, 2-CHLORO-1-(3-CHLOROPHENYL)-2-METHYL- undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol group.
Substitution: The chlorine atoms can be substituted with other functional groups using appropriate reagents and conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
1-PROPANONE, 2-CHLORO-1-(3-CHLOROPHENYL)-2-METHYL- has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: Researchers study its effects on biological systems to understand its potential as a bioactive compound.
Medicine: It is investigated for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical agents.
Industry: This compound is used in the production of specialty chemicals and materials
Mécanisme D'action
The mechanism of action of 1-PROPANONE, 2-CHLORO-1-(3-CHLOROPHENYL)-2-METHYL- involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to form covalent bonds with target molecules, leading to changes in their structure and function. The exact molecular targets and pathways involved depend on the specific application and context of its use .
Comparaison Avec Des Composés Similaires
1-PROPANONE, 2-CHLORO-1-(3-CHLOROPHENYL)-2-METHYL- can be compared with other similar compounds such as:
1-Propanone, 3-chloro-1-phenyl-: This compound has a similar structure but lacks the methyl group on the propanone moiety.
2-chloro-1-(3-chlorophenyl)propan-1-one: This compound is structurally similar but differs in the position of the chlorine atoms.
The uniqueness of 1-PROPANONE, 2-CHLORO-1-(3-CHLOROPHENYL)-2-METHYL- lies in its specific substitution pattern, which imparts distinct chemical and physical properties .
Propriétés
Numéro CAS |
36087-13-5 |
|---|---|
Formule moléculaire |
C10H10Cl2O |
Poids moléculaire |
217.09 g/mol |
Nom IUPAC |
2-chloro-1-(3-chlorophenyl)-2-methylpropan-1-one |
InChI |
InChI=1S/C10H10Cl2O/c1-10(2,12)9(13)7-4-3-5-8(11)6-7/h3-6H,1-2H3 |
Clé InChI |
MUHTYGMMAHPZHQ-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C(=O)C1=CC(=CC=C1)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Phosphine, dimethyl[3,3,3-trifluoro-2-(trifluoromethyl)propionyl]-](/img/structure/B13949323.png)
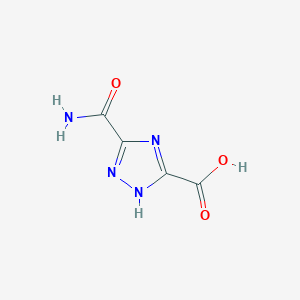
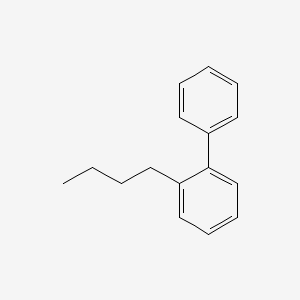
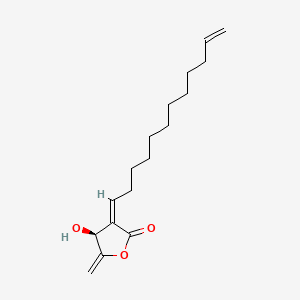

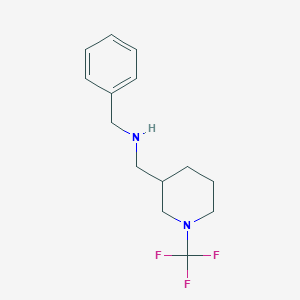

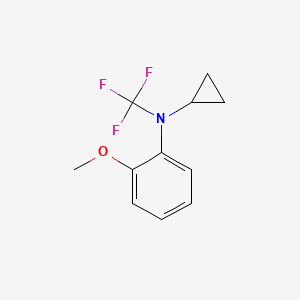
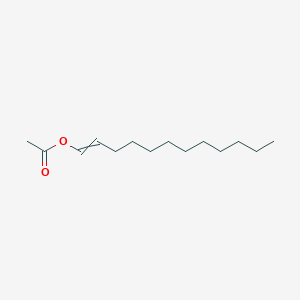
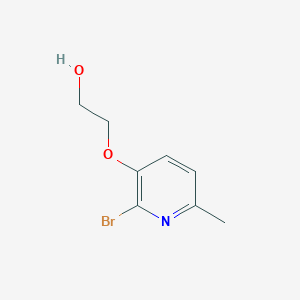
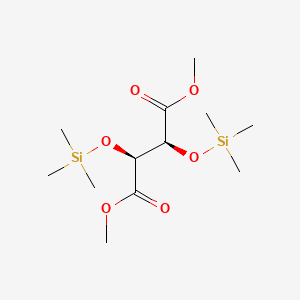
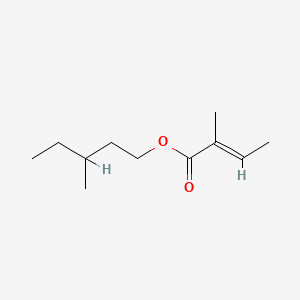
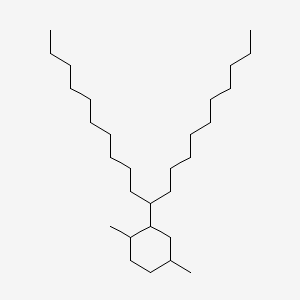
![2-Chloro-1-(2-(chloromethyl)-6-azaspiro[3.4]octan-6-yl)ethanone](/img/structure/B13949389.png)
